molecular formula C13H11FN2O3S B5699455 2-{[(4-fluorophenyl)sulfonyl]amino}benzamide CAS No. 349084-44-2

2-{[(4-fluorophenyl)sulfonyl]amino}benzamide

Cat. No. B5699455
CAS RN: 349084-44-2
M. Wt: 294.30 g/mol
InChI Key: KQCAJDWZVODIFB-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)sulfonyl]amino}benzamide, also known as FSBA, is a chemical compound that has been widely studied in the field of biochemistry and cell biology. It is a sulfonamide-based compound that has been used as a chemical probe to label and modify proteins in vitro and in vivo. FSBA has been shown to be a useful tool for studying protein-protein interactions and protein function, as well as for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]amino}benzamide involves the covalent modification of specific amino acid residues in proteins. This compound contains a sulfonamide group, which can react with the amino group of lysine residues in proteins to form a stable amide bond. This covalent modification can result in changes to the structure and function of the protein, which can be used to study protein-protein interactions and protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. One of the main effects of this compound is the covalent modification of specific proteins, which can result in changes to protein function and activity. This compound has also been shown to have anti-inflammatory effects in animal models, which may be due to its ability to modify specific proteins involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-fluorophenyl)sulfonyl]amino}benzamide in lab experiments is its ability to covalently modify specific proteins, which can be used to study protein function and activity. This compound is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using this compound is that it can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-{[(4-fluorophenyl)sulfonyl]amino}benzamide. One area of interest is the development of new synthetic methods for this compound, which could improve its efficiency and reduce its toxicity. Another area of interest is the development of new applications for this compound, such as its use in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in cells and organisms, which could lead to new insights into protein function and disease mechanisms.

Synthesis Methods

2-{[(4-fluorophenyl)sulfonyl]amino}benzamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

2-{[(4-fluorophenyl)sulfonyl]amino}benzamide has been widely used in scientific research for a variety of applications. One of the main uses of this compound is as a chemical probe to label and modify proteins in vitro and in vivo. This compound can be used to covalently modify specific amino acid residues in proteins, such as lysine or cysteine, which can then be used to study protein-protein interactions or protein function.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCAJDWZVODIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259192
Record name 2-[[(4-Fluorophenyl)sulfonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349084-44-2
Record name 2-[[(4-Fluorophenyl)sulfonyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349084-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Fluorophenyl)sulfonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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